Mct4-IN-1
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MSC-4381 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The compound is synthesized through a series of reactions involving the coupling of various aromatic and heterocyclic compounds. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product .
Industrial Production Methods
Industrial production of MSC-4381 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is typically produced in batch reactors, followed by purification steps such as crystallization and chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
MSC-4381 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the compound.
Substitution: MSC-4381 can undergo substitution reactions, where specific atoms or groups are replaced with others
Common Reagents and Conditions
Common reagents used in the reactions involving MSC-4381 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperature, pressure, and pH .
Major Products Formed
The major products formed from the reactions of MSC-4381 depend on the specific reaction conditions and reagents used.
Scientific Research Applications
MSC-4381 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the function and inhibition of monocarboxylate transporter 4.
Biology: Employed in cellular assays to investigate lactate efflux and intracellular lactate accumulation.
Medicine: Potential therapeutic applications in cancer treatment due to its ability to inhibit lactate transport in tumor cells.
Industry: Utilized in the development of new drugs and therapeutic agents targeting monocarboxylate transporters .
Mechanism of Action
MSC-4381 exerts its effects by selectively inhibiting monocarboxylate transporter 4 (MCT4). This inhibition prevents the efflux of lactate from cells, leading to an accumulation of lactate within the cell. The increased intracellular lactate levels can disrupt cellular metabolism and reduce cell viability, particularly in cells with high glycolytic activity, such as cancer cells . The molecular targets of MSC-4381 include the cytosolic domain of MCT4, where it binds and inhibits the transporter’s function .
Comparison with Similar Compounds
MSC-4381 is unique in its high potency and selectivity for monocarboxylate transporter 4. Similar compounds include:
Syrosingopine: Another inhibitor of monocarboxylate transporters, but with different selectivity and potency profiles.
AR-C155858: A monocarboxylate transport inhibitor with a broader range of targets compared to MSC-4381.
Sodium oxamate: An inhibitor of lactate dehydrogenase, which indirectly affects lactate transport but with different mechanisms and targets
Properties
IUPAC Name |
5-[2-[5-chloro-2-[(5-ethoxyquinolin-8-yl)sulfonylamino]phenyl]ethynyl]-4-methoxypyridine-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN3O6S/c1-3-36-22-10-11-24(25-19(22)5-4-12-28-25)37(33,34)30-20-9-8-18(27)13-16(20)6-7-17-15-29-21(26(31)32)14-23(17)35-2/h4-5,8-15,30H,3H2,1-2H3,(H,31,32) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBUZGRPJLEIMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C=CC=NC2=C(C=C1)S(=O)(=O)NC3=C(C=C(C=C3)Cl)C#CC4=CN=C(C=C4OC)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.